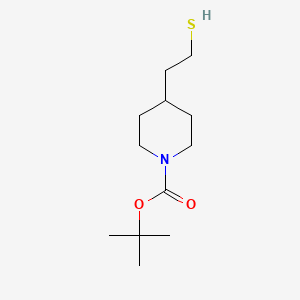

tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate (CAS: 1420841-79-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-mercaptoethyl substituent. Its molecular formula is C₁₂H₂₃NO₂S, with a molecular weight of 245.38 g/mol . Key computed properties include:

The mercapto (-SH) group confers nucleophilic reactivity, enabling applications in thiol-ene "click" chemistry, metal coordination, and disulfide bond formation. Safety data indicate hazards such as acute toxicity (H302), skin/eye irritation (H319), and environmental toxicity (H400), necessitating storage at 2–8°C in sealed conditions .

Propriétés

Formule moléculaire |

C12H23NO2S |

|---|---|

Poids moléculaire |

245.38 g/mol |

Nom IUPAC |

tert-butyl 4-(2-sulfanylethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-10(5-8-13)6-9-16/h10,16H,4-9H2,1-3H3 |

Clé InChI |

ZOTSQAZEOQINKD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)CCS |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 4-(2-mercaptoéthyl)pipéridine-1-carboxylate de tert-butyle implique généralement la réaction de dérivés de la pipéridine avec du chloroformate de tert-butyle et du 2-mercaptoéthanol. La réaction est effectuée dans des conditions contrôlées afin de garantir la formation du produit souhaité. La voie de synthèse générale peut être résumée comme suit:

Matières premières: Pipéridine, chloroformate de tert-butyle, 2-mercaptoéthanol.

Conditions réactionnelles: La réaction est généralement effectuée sous atmosphère inerte, comme l'azote ou l'argon, afin d'éviter l'oxydation. Des solvants comme le dichlorométhane ou le tétrahydrofurane sont couramment utilisés. La température de réaction est maintenue à environ 0-5°C au départ, puis progressivement augmentée jusqu'à la température ambiante.

Purification: Le produit brut est purifié à l'aide de techniques telles que la chromatographie sur colonne ou la recristallisation afin d'obtenir le composé pur.

Méthodes de production industrielle: La production industrielle du 4-(2-mercaptoéthyl)pipéridine-1-carboxylate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les réactions sont effectuées dans de grands réacteurs. Les étapes de purification sont optimisées pour la production à grande échelle, impliquant souvent des procédés à flux continu et des systèmes automatisés afin d'assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le 4-(2-mercaptoéthyl)pipéridine-1-carboxylate de tert-butyle est utilisé comme brique de construction en synthèse organique. Il sert d'intermédiaire dans la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.

Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions des dérivés de la pipéridine avec les macromolécules biologiques. Il est également utilisé dans le développement d'inhibiteurs enzymatiques et de modulateurs récepteurs.

Médecine: Le composé a des applications potentielles en chimie médicinale, en particulier dans la conception de médicaments ciblant les troubles neurologiques. Son noyau pipéridine est un motif courant dans de nombreuses molécules bioactives.

Industrie: Dans le secteur industriel, le 4-(2-mercaptoéthyl)pipéridine-1-carboxylate de tert-butyle est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il est également utilisé dans le développement de nouveaux catalyseurs et d'additifs polymères.

Mécanisme d'action

Le mécanisme d'action du 4-(2-mercaptoéthyl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe mercaptoéthyle peut former des liaisons covalentes avec des groupes thiol dans les protéines, conduisant à la modulation de l'activité enzymatique. Le cycle pipéridine peut interagir avec les récepteurs et les canaux ioniques, affectant leur fonction. Ces interactions peuvent influencer diverses voies biochimiques, rendant le composé utile dans la conception et le développement de médicaments.

Applications De Recherche Scientifique

Chemistry: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The piperidine ring can interact with receptors and ion channels, affecting their function. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.

Comparaison Avec Des Composés Similaires

Hydroxyethyl vs. Mercaptoethyl Derivatives

Formyl and Sulfonate Derivatives

Physicochemical Properties

| Property | Target Compound | Hydroxyethyl Analog (CAS 236406-33-0) | Formyl Derivative (CAS 189442-92-0) |

|---|---|---|---|

| Molecular Weight | 245.38 g/mol | 251.34 g/mol | 215.27 g/mol |

| Rotatable Bonds | 5 | 6 | 4 |

| Storage Conditions | 2–8°C, dry | Ambient (no specific data) | Ambient (typical for aldehydes) |

| Solubility | Low in water; moderate in organic solvents | Higher in polar solvents (due to -OH) | Low in water; reactive in nucleophilic media . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.